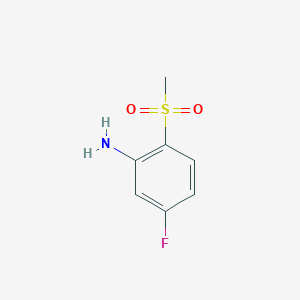

5-Fluoro-2-methylsulfonylaniline

Overview

Description

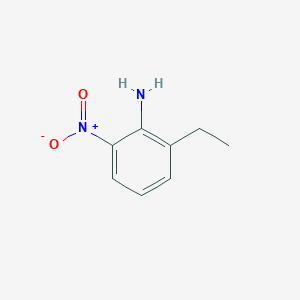

5-Fluoro-2-methylsulfonylaniline is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Genetically Encoded Fluorescent Amino Acid

The integration of fluorophores into proteins, like dansylalanine, offers significant insights for studying protein structure, dynamics, and interactions. This approach, applicable to both prokaryotic and eukaryotic organisms, is crucial for biochemical and cellular studies of protein functions (Summerer et al., 2006).

2. Inhibition of Thymidylate Synthetase

5-Fluoro-2'-deoxyuridylate, a related compound, plays a role in inhibiting thymidylate synthetase. This inhibition is key to understanding the interactions between enzymes and substrates, providing insights into potential therapeutic applications (Santi & McHenry, 1972).

3. Biochemical Rationale for 5-Fluorinated Uracil Analogs

Studies on cytotoxicity and the biochemical processes involving 5-fluoro-2'-deoxyuridine offer a foundational understanding that aids in the development of clinical protocols using fluorinated uracil analogs (Ullman et al., 1978).

4. Metabolic Fate in Pharmacology

Research into the pharmacological disposition and metabolism of compounds like cis-5-fluro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid provides crucial data on absorption, distribution, excretion, and metabolic pathways, contributing to our understanding of drug kinetics and dynamics (Hucker et al., 1973).

5. Role in Cancer Chemotherapy

Understanding the mechanisms of thymidylate synthase inhibitors, like 5-Fluorouracil (5-FU), is vital in cancer chemotherapy. These insights pave the way for the development of more effective treatments for various malignancies (Chu et al., 2003).

6. Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine

Innovations in incorporating novel chemical bonds into proteins, such as fluorosulfonyloxybenzoyl-l-lysine, have significant implications in protein engineering and biotherapeutic applications. This approach enhances the study of enzyme-substrate interactions in live cells (Liu et al., 2021).

7. Assay of Intracellular Metabolites

Developing methods to assay metabolites of 5-fluorodeoxyuridine and 5-fluorouracil in cells is critical for understanding drug metabolism and its impact on therapeutic effectiveness (Washtien & Santi, 1979).

8. Molecular Pharmacology and Drug Resistance

Research on the multidrug resistance protein 5 (ABCC5) and its role in resistance to 5-fluorouracil highlights the complexity of drug resistance in cancer treatment, emphasizing the need for novel therapeutic strategies (Pratt et al., 2005).

Future Directions

While the future directions for 5-Fluoro-2-methylsulfonylaniline are not explicitly mentioned in the search results, the compound’s unique structure and properties suggest potential applications in various fields of research and industry . Further studies could explore these possibilities in more detail.

Mechanism of Action

Target of Action

It is known that fluorinated compounds like 5-fluorouracil (5-fu) target the nucleotide synthetic enzyme thymidylate synthase (ts) .

Mode of Action

Similar fluorinated compounds like 5-fu work by inhibiting essential biosynthetic processes or by being incorporated into macromolecules such as dna and rna, inhibiting their normal function .

Biochemical Pathways

Non-coding rnas have been found to play a central role in the response of patients to 5-fu, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Result of Action

It is known that fluorinated compounds like 5-fu have anticancer activity .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methylsulfonylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting the growth and survival of these cells . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the binding of this compound to cytochrome P450 enzymes can inhibit their activity, leading to alterations in the metabolism of other substances .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be affected by various factors, such as temperature and pH . Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term exposure to this compound can also result in changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as the inhibition of tumor growth in cancer models . At high doses, it can cause toxic effects, such as liver and kidney damage . These effects are dose-dependent and can vary depending on the specific animal model used.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence the overall effect of this compound on the body. The metabolism of this compound can also affect the levels of other metabolites in the body, leading to changes in metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These proteins help to move the compound across cell membranes and distribute it to different parts of the body. The localization and accumulation of this compound can affect its activity and function, as well as its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall effect on cellular function .

Properties

IUPAC Name |

5-fluoro-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVFGNHBSCURJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626549 | |

| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-65-0 | |

| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)